molecular formula C15H10BrNO2S3 B2819015 4-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide CAS No. 1797963-51-9

4-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2819015
CAS No.: 1797963-51-9
M. Wt: 412.33
InChI Key: MWKHZLSDIWHRLU-UHFFFAOYSA-N
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Description

4-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide is a complex organic compound featuring a bromine atom and multiple thiophene rings. Thiophene is a sulfur-containing heterocycle known for its aromatic properties and significant role in medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach includes:

    Bromination: Introduction of a bromine atom to the thiophene ring using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Carbonylation: Formation of the carbonyl group on the thiophene ring, often achieved through Friedel-Crafts acylation using thiophene-3-carbonyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Amidation: Coupling of the carbonylated thiophene with thiophene-2-carboxamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the carbonyl groups, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under conditions like palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Palladium catalysts, bases like potassium carbonate.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to alcohols or amines.

    Substitution: Formation of various substituted thiophenes.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: Lacks the bromine atom and additional thiophene rings, making it less reactive.

    5-bromo-2-thiophenecarboxylic acid: Contains a bromine atom but lacks the complex structure of the target compound.

    Thiophene-3-carbonyl chloride: Used as an intermediate in the synthesis of more complex thiophene derivatives.

Biological Activity

4-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide is a thiophene-based compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article examines the synthesis, characterization, and biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H10BrNO2S3C_{15}H_{10}BrNO_2S_3, with a molecular weight of 412.4 g/mol. The structure comprises multiple thiophene rings, which are known for their electronic properties that enhance biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₀BrN O₂S₃
Molecular Weight412.4 g/mol
CAS Number1797963-51-9

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with various acylating agents. The synthetic pathway often includes steps such as bromination and coupling reactions to introduce the bromine atom and construct the thiophene framework.

Anticancer Activity

Recent studies have investigated the anticancer potential of thiophene derivatives, including similar compounds to this compound. For instance, in vitro assays have demonstrated that certain thiophene derivatives exhibit significant cytotoxicity against various cancer cell lines, including A549 (human lung adenocarcinoma) cells.

  • Case Study : A study reported that compounds structurally related to this compound showed a reduction in A549 cell viability by up to 66% when treated with a concentration of 100 µM for 24 hours .
  • Mechanism : The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of cellular signaling pathways associated with cell survival and proliferation.

Antimicrobial Activity

The antimicrobial properties of thiophene derivatives have also been extensively studied. Compounds similar to this compound have shown promising results against multidrug-resistant bacterial strains.

  • Minimum Inhibitory Concentration (MIC) : In vitro tests revealed that certain derivatives exhibited MIC values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
  • Biofilm Inhibition : These compounds have demonstrated significant antibiofilm activity, outperforming standard antibiotics like ciprofloxacin in reducing biofilm formation by pathogenic bacteria .

Table 1: Summary of Biological Activities

Activity TypeTarget OrganismIC50/MIC (µg/mL)Reference
AnticancerA549 (lung adenocarcinoma)66% viability at 100 µM
AntimicrobialStaphylococcus aureus0.22 - 0.25
Biofilm FormationStaphylococcus epidermidisSignificant reduction compared to controls

Properties

IUPAC Name

4-bromo-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO2S3/c16-10-5-13(21-8-10)15(19)17-6-11-1-2-12(22-11)14(18)9-3-4-20-7-9/h1-5,7-8H,6H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKHZLSDIWHRLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)C2=CC=C(S2)CNC(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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